molecular formula C7H10N2O3 B13328926 tert-Butyl N-(cyanocarbonyl)carbamate

tert-Butyl N-(cyanocarbonyl)carbamate

Cat. No.: B13328926
M. Wt: 170.17 g/mol
InChI Key: DJVFVPPGCMZLLY-UHFFFAOYSA-N
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Description

tert-Butyl N-(cyanocarbonyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(cyanocarbonyl)carbamate can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of tert-butyl carbamate with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent can yield high-purity products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(cyanocarbonyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized carbamates, while reduction typically produces amines.

Scientific Research Applications

tert-Butyl N-(cyanocarbonyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl N-(cyanocarbonyl)carbamate exerts its effects involves the formation of stable intermediates that protect functional groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions and ensuring the stability of the compound under various conditions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the cyanocarbonyl group.

    Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group.

    Methyl carbamate: Has a methyl group in place of the tert-butyl group.

Uniqueness

tert-Butyl N-(cyanocarbonyl)carbamate is unique due to the presence of both the tert-butyl and cyanocarbonyl groups, which provide enhanced stability and reactivity compared to other carbamates. This makes it particularly useful in complex organic syntheses where stability and selectivity are crucial.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

tert-butyl N-carbonocyanidoylcarbamate

InChI

InChI=1S/C7H10N2O3/c1-7(2,3)12-6(11)9-5(10)4-8/h1-3H3,(H,9,10,11)

InChI Key

DJVFVPPGCMZLLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)C#N

Origin of Product

United States

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